![molecular formula C7H7BrO2S B1320666 Methyl 4-bromo-5-methylthiophene-2-carboxylate CAS No. 237385-15-8](/img/structure/B1320666.png)
Methyl 4-bromo-5-methylthiophene-2-carboxylate
Overview
Description
“Methyl 4-bromo-5-methylthiophene-2-carboxylate” is a chemical compound with the CAS Number: 237385-15-8 . It has a molecular weight of 235.1 . The IUPAC name for this compound is methyl 4-bromo-5-methyl-2-thiophenecarboxylate . The compound is in liquid form .
Molecular Structure Analysis
The Inchi Code for “Methyl 4-bromo-5-methylthiophene-2-carboxylate” is 1S/C7H7BrO2S/c1-4-5 (8)3-6 (11-4)7 (9)10-2/h3H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
Methyl 4-bromo-5-methylthiophene-2-carboxylate: is a thiophene derivative, a class of compounds known for their wide range of pharmacological properties. Thiophene derivatives have been studied for their anticancer activities . The compound’s structure allows for the synthesis of analogs that can be tested against various cancer cell lines, aiding in the discovery of new chemotherapeutic agents.
Organic Electronics: Semiconductors
In the field of organic electronics, thiophene-based molecules are pivotal in the development of organic semiconductors . The bromine and ester functional groups in Methyl 4-bromo-5-methylthiophene-2-carboxylate offer points of chemical modification, which can be exploited to tune the electronic properties of semiconductor materials for applications like organic field-effect transistors (OFETs).
Material Science: Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The specific structure of Methyl 4-bromo-5-methylthiophene-2-carboxylate could be incorporated into coatings or additives to protect metals from corrosion, especially in harsh environments.
Pharmaceutical Applications: Anti-inflammatory Drugs
The anti-inflammatory properties of thiophene derivatives make them candidates for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) . Research into Methyl 4-bromo-5-methylthiophene-2-carboxylate could lead to the synthesis of new drugs that modulate inflammatory responses in the body.
Antimicrobial Research
Thiophene derivatives exhibit antimicrobial properties, making them useful in the search for new antibiotics . Methyl 4-bromo-5-methylthiophene-2-carboxylate can serve as a starting point for the synthesis of compounds that could be potent against resistant strains of bacteria.
Organic Light-Emitting Diodes (OLEDs)
In OLED technology, thiophene-based compounds are used in the fabrication of the emissive layer . The molecular structure of Methyl 4-bromo-5-methylthiophene-2-carboxylate could be modified to create new OLED materials with improved luminosity and color purity.
Anesthetic Formulations
Some thiophene derivatives are used as local anesthetics . Research into Methyl 4-bromo-5-methylthiophene-2-carboxylate could contribute to the development of new anesthetic agents with potentially fewer side effects and longer duration of action.
Synthesis of Heterocycles
Thiophene derivatives are key intermediates in the synthesis of complex heterocyclic structures . Methyl 4-bromo-5-methylthiophene-2-carboxylate can be used in various synthetic routes, such as the Gewald reaction, to create novel heterocycles with potential applications in diverse fields of chemistry.
properties
IUPAC Name |
methyl 4-bromo-5-methylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4-5(8)3-6(11-4)7(9)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUJLTFSPCLOCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594903 | |
Record name | Methyl 4-bromo-5-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
237385-15-8 | |
Record name | Methyl 4-bromo-5-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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